1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- is a complex organic compound that belongs to the class of furoindoles These compounds are characterized by a fused furan and indole ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- can be achieved through a multi-step process involving various catalytic systems. One efficient method involves a sequential Ag(I)/Bi(III)/Pd(II) catalysis . This process starts with the preparation of 3-(2-aminophenyl)-4-pentenyn-3-ols from 2-aminobenzaldehydes. The subsequent steps include intramolecular hydroamination, 1,3-allylic alcohol isomerization, and isofuran annulation under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The scalability of the Ag(I)/Bi(III)/Pd(II) catalysis method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various furoindole derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-b]indoles: These compounds share the same core structure but may have different substitutions.
Cyclopenta[b]indoles: Similar in structure but with a cyclopentane ring instead of a furan ring.
Uniqueness
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
CAS No. |
151054-77-2 |
---|---|
Molecular Formula |
C17H11NO3 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
4-benzylfuro[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C17H11NO3/c19-16-14-12-8-4-5-9-13(12)18(15(14)17(20)21-16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
CYADJJLQVSWKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.